Loxiglumide

CCK1 Receptor CCK2 Receptor Receptor Selectivity

Select Loxiglumide for CCK1 receptor studies where a defined, moderate selectivity profile is required. Its 27-fold preference for CCK1 over CCK2 makes it a distinct tool compared to ultra-selective or non-selective alternatives. This racemic compound provides the basis for investigating the functional consequences of a specific degree of dual-receptor blockade. Its well-characterized, near-complete oral bioavailability and extensive clinical validation in pancreatitis and GI motility studies ensure translational relevance in in vivo models.

Molecular Formula C21H30Cl2N2O5
Molecular Weight 461.4 g/mol
CAS No. 107097-80-3
Cat. No. B1675256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLoxiglumide
CAS107097-80-3
Synonyms4-(3,4-dichlorobenzoylamino)-5-(N-3-methoxypropylpentylamino)-5-oxopentanoic acid
CR 1505
CR-1505
loxiglumide
Molecular FormulaC21H30Cl2N2O5
Molecular Weight461.4 g/mol
Structural Identifiers
SMILESCCCCCN(CCCOC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl
InChIInChI=1S/C21H30Cl2N2O5/c1-3-4-5-11-25(12-6-13-30-2)21(29)18(9-10-19(26)27)24-20(28)15-7-8-16(22)17(23)14-15/h7-8,14,18H,3-6,9-13H2,1-2H3,(H,24,28)(H,26,27)
InChIKeyQNQZBKQEIFTHFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Loxiglumide CAS 107097-80-3: A Clinical-Stage CCK1 Receptor Antagonist for Gastroenterology Research


Loxiglumide (CAS 107097-80-3, CR 1505) is a non-peptide, orally active, and competitive antagonist of the cholecystokinin type 1 (CCK1) receptor, formerly known as the CCK-A receptor [1]. It was developed as a racemic mixture and advanced to Phase III clinical trials in Japan for pancreatitis and irritable bowel syndrome [2]. Its primary mechanism involves blocking the peripheral actions of endogenous cholecystokinin (CCK), a key regulator of pancreatic exocrine secretion, gallbladder contraction, and gastrointestinal motility [3].

Loxiglumide vs. In-Class CCK Antagonists: Why Substitution Compromises Scientific Validity


The class of CCK receptor antagonists exhibits profound divergence in receptor subtype selectivity, potency, and oral bioavailability, making simple substitution between compounds like proglumide, lorglumide, or devazepide scientifically unsound [1]. For instance, while proglumide is a non-selective CCK-A/B antagonist with micromolar affinity, loxiglumide demonstrates a defined and moderate selectivity profile for the CCK1 receptor, with a potency that is orders of magnitude greater [2]. Furthermore, loxiglumide's near-complete oral bioavailability in humans [3] is a differentiating pharmacokinetic property not shared by all earlier-generation antagonists. The clinical development history, particularly loxiglumide's extensive Phase III evaluation in chronic pancreatitis and irritable bowel syndrome, is also unique within this chemical series [1]. These critical variances in target engagement, systemic exposure, and clinical validation underscore the necessity of compound-specific procurement for rigorous research applications.

Head-to-Head Evidence for Loxiglumide: A Quantitative Comparative Analysis


Receptor Subtype Selectivity: Loxiglumide vs. Lorglumide and Proglumide

In a comparative analysis of glutaramic acid-derived CCK antagonists, loxiglumide exhibits a distinct selectivity profile for the CCK1 receptor. While lorglumide is highly selective for CCK1 (2,300-fold over CCK2), loxiglumide demonstrates a more balanced 27-fold selectivity, which may have implications for in vivo functional outcomes where moderate CCK2 activity is relevant [1]. In contrast, the parent compound proglumide is essentially non-selective (1.8-fold).

CCK1 Receptor CCK2 Receptor Receptor Selectivity Functional Assay

Potency Comparison: Loxiglumide vs. Proglumide

In a functional assay measuring CCK-induced contractions in isolated guinea-pig gallbladder, loxiglumide (CR 1505) demonstrated a potency that was 5 logarithmic orders of magnitude greater than that of the earlier CCK antagonist proglumide [1].

CCK Antagonist Potency pA2 Gallbladder

Oral Bioavailability in Humans: A Key Differentiator

Loxiglumide is characterized by near-complete oral bioavailability in humans, a property that distinguishes it from many other peptide-derived or earlier CCK antagonists and is a key factor in its clinical advancement. A pharmacokinetic study in healthy volunteers demonstrated an absolute bioavailability of 96.7% following a single oral dose [1].

Pharmacokinetics Oral Bioavailability Human In Vivo

In Vivo Efficacy in Acute Pancreatitis: Model-Dependent Effects

In a comparative study using two distinct rat models of acute pancreatitis, loxiglumide demonstrated differential efficacy based on the pathophysiological mechanism. It effectively reduced markers of pancreatitis in a mild, cerulein-induced model but was ineffective in a severe, necrotizing model induced by sodium taurocholate (NaTc) [1].

Acute Pancreatitis In Vivo Model Cerulein Amylase

Optimal Research Applications for Loxiglumide Based on Differentiating Evidence


Investigating the Role of CCK in Regulating Human Gastric Emptying and Satiety

Loxiglumide's high oral bioavailability and defined CCK1 antagonism make it the ideal probe for human physiology studies. It has been shown to markedly accelerate gastric emptying of both solid and liquid meal phases, with the lag period shortened by 26% and half-emptying time of solids lowered by 24% [1]. This specific, quantifiable effect is leveraged to dissect the role of endogenous CCK in postprandial motility and satiety signaling, providing a more translatable tool than less orally bioavailable or less selective antagonists.

In Vivo Studies of CCK1-Mediated Pancreatic Exocrine Secretion and Gallbladder Motility

Loxiglumide's potent and competitive antagonism of CCK1 receptors in peripheral tissues is well-characterized. In conscious animal models, it produces a dose-dependent inhibition of pancreatic protein secretion stimulated by exogenous CCK-8 [2]. Furthermore, a single oral dose of 800 mg in humans can inhibit postprandial gallbladder contraction [3]. This robust, multi-species evidence base makes loxiglumide a standard reference compound for studies of gastrointestinal and pancreatic physiology.

Modeling Mild, CCK-Dependent Acute Pancreatitis in Rodents

The evidence clearly indicates that loxiglumide's therapeutic effect is confined to specific etiologies of pancreatitis. Its demonstrated efficacy in the cerulein-induced rat model—nearly completely reducing serum amylase and pancreatic edema [4]—makes it a useful tool for validating the CCK-dependency of new pancreatitis models or for studying the early, non-necrotizing stages of the disease. Its known ineffectiveness in the severe NaTc model [4] also serves as an important experimental control.

Functional Selectivity Studies for CCK Receptor Pharmacology

With a 27-fold preference for the CCK1 receptor over CCK2 [5], loxiglumide occupies a unique pharmacological niche. It is distinct from the ultra-selective lorglumide (2,300-fold) and the non-selective proglumide (1.8-fold) [5]. This moderate selectivity makes loxiglumide the compound of choice for experiments designed to investigate the functional consequences of co-blocking CCK1 and CCK2 receptors to a specific degree, or for studies where complete CCK2 sparing is not the primary objective.

Technical Documentation Hub

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